REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[C:6]1[C:10]2[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=2[S:8][N:7]=1>C(#N)C>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]2[S:8][N:7]=[C:6]([NH:3][CH2:2][CH2:1][NH2:4])[C:10]=2[CH:11]=1)([O-:17])=[O:16]
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Name
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|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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C(CN)N
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Name
|
|
Quantity
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250 mg
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Type
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reactant
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Smiles
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ClC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
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Name
|
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Quantity
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1 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was microwaved at 120° C. for 10 min
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Duration
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10 min
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The resulting residue was diluted with water
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted with ethyl acetate
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Type
|
EXTRACTION
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Details
|
The organic extract
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
the crude product was purified by column chromatography, on silica gel
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Type
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WASH
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Details
|
eluting with a mixture of 2% methanol in dichloromethane
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)NCCN)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |